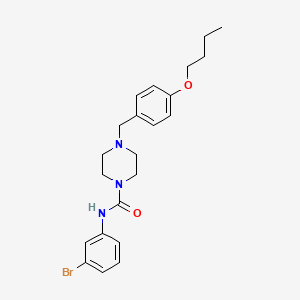
1-acetyl-4-(1-benzyl-4-piperidinyl)piperazine
Übersicht
Beschreibung
1-acetyl-4-(1-benzyl-4-piperidinyl)piperazine, commonly known as ABP, is a chemical compound that belongs to the class of piperazine derivatives. ABP has been studied extensively for its potential use in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ABP is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. ABP has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ABP has been shown to have a variety of biochemical and physiological effects. In animal studies, ABP has been shown to increase locomotor activity, enhance memory consolidation, and reduce anxiety-like behaviors. ABP has also been shown to have antinociceptive effects, which may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
ABP has several advantages for use in lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and purify. ABP also has a high affinity for several receptors in the brain, which makes it a useful tool for studying the mechanisms of neurotransmitter release. However, ABP has several limitations as well. It is a relatively new compound, and there is still much to be learned about its pharmacological properties. Additionally, ABP has not been extensively studied in humans, so its safety and efficacy are not well-established.
Zukünftige Richtungen
There are several future directions for research on ABP. One area of interest is the development of new therapeutic applications for ABP. For example, ABP may have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of new analogs of ABP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of ABP and its potential effects on human health.
Conclusion:
In conclusion, ABP is a promising compound with potential applications in the field of medicinal chemistry. Its unique molecular structure and pharmacological properties make it a useful tool for studying the mechanisms of neurotransmitter release in the brain. Further research is needed to fully understand the potential therapeutic applications of ABP and its effects on human health.
Wissenschaftliche Forschungsanwendungen
ABP has been studied for its potential use in the field of medicinal chemistry due to its ability to interact with various receptors in the central nervous system. ABP has been shown to have affinity for the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-2 adrenergic receptor. These interactions have been linked to potential therapeutic applications such as the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-16(22)20-11-13-21(14-12-20)18-7-9-19(10-8-18)15-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWMKFFSRRQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4690640.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4690643.png)

![2-chloro-N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4690662.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)
![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)
![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)

![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)